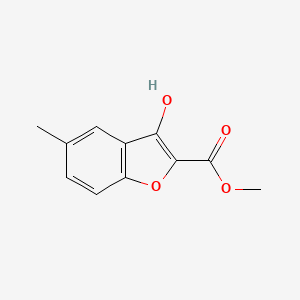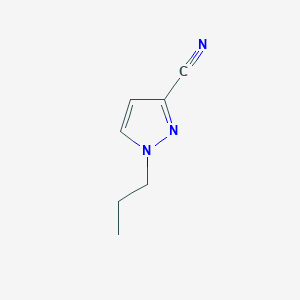
1-Propyl-1H-pyrazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a propyl group and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-pyrazole-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. For instance, the reaction of 1-propylhydrazine with acrylonitrile in the presence of a base like sodium ethoxide can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity through the use of catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Amides, substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
1-Propyl-1H-pyrazole-3-carbonitrile has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Wirkmechanismus
The mechanism of action of 1-Propyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
- 1-Propyl-1H-pyrazole-3-carboxamide
- 1-Propyl-1H-pyrazole-3-carboxylic acid
- 1-Propyl-1H-pyrazole-3-thiol
Comparison: 1-Propyl-1H-pyrazole-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs. For example, the nitrile group can participate in nucleophilic substitution reactions, which are not possible with the carboxamide or carboxylic acid derivatives .
Eigenschaften
CAS-Nummer |
1245773-20-9 |
|---|---|
Molekularformel |
C7H9N3 |
Molekulargewicht |
135.17 g/mol |
IUPAC-Name |
1-propylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H9N3/c1-2-4-10-5-3-7(6-8)9-10/h3,5H,2,4H2,1H3 |
InChI-Schlüssel |
HINNDJNBHMRFGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=CC(=N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


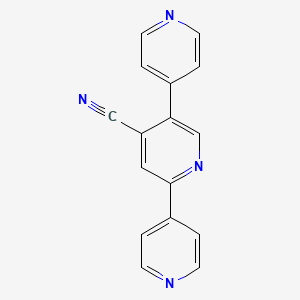
![6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B15059828.png)
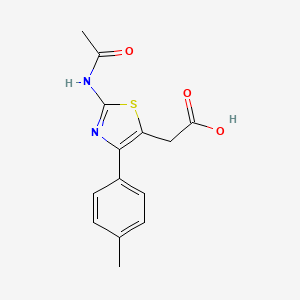
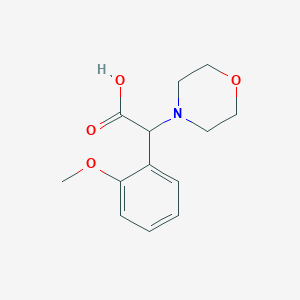

![7-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B15059852.png)
![2-Methyl-3-(methylthio)-4-(m-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B15059856.png)
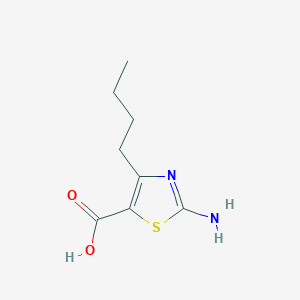
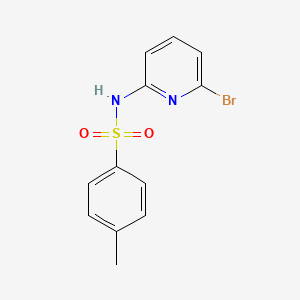
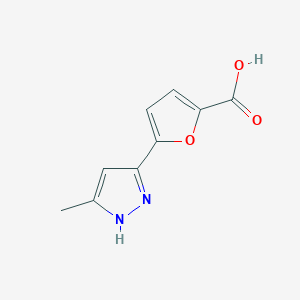
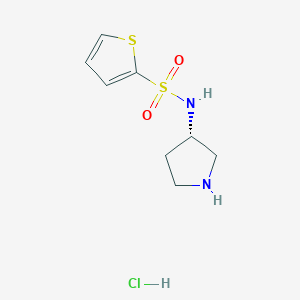
![tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B15059899.png)

